3-Iodo-5-methyl-1H-pyrazole
Overview
Description
3-Iodo-5-methyl-1H-pyrazole (3-IMP) is a chemical compound that has been used in a variety of scientific applications. It is an important intermediate for the synthesis of a wide range of compounds, and has recently been the subject of numerous research studies. 3-IMP is a heterocyclic compound with a five-membered ring structure containing a nitrogen atom and an iodine atom. It is a colorless, odorless, volatile, and water-soluble compound. Its structure and properties make it an ideal candidate for use in a variety of scientific applications.
Scientific Research Applications
Building Blocks in Chemical Synthesis
3-Iodo-5-methyl-1H-pyrazole is notably used as a building block in chemical synthesis. Guillou et al. (2011) report the preparation of various 4- and 5-iodinated pyrazole derivatives, highlighting the versatility of these compounds in the development of new chemical entities, particularly those featuring a pyrazole nucleus (Guillou et al., 2011). Similarly, Ren et al. (2010) describe the methylation of 5-amino-3-methylthio-1H-pyrazoles, underlining their importance as precursors for a wide range of pyrazole derivatives (Ren et al., 2010).
Spectroscopic and Structural Studies
Spectroscopic and structural analyses of pyrazole derivatives, including 3-Iodo-5-methyl-1H-pyrazole, are critical for understanding their properties. Holzer and Gruber (1995) conducted detailed NMR spectroscopic studies on 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles, providing insights into the electronic environment of these molecules (Holzer & Gruber, 1995). Pillai et al. (2017) utilized FT-IR and FT-Raman spectroscopy for studying N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, demonstrating the diverse spectroscopic applications of pyrazole derivatives (Pillai et al., 2017).
Electrochemical Applications
3-Iodo-5-methyl-1H-pyrazole has potential applications in electrochemistry. Zandi et al. (2021) investigated the electrocatalyzed N–N coupling and ring cleavage reaction of various 1H-pyrazoles, showcasing the role of these compounds in the synthesis of new heterocyclic compounds under environmentally friendly conditions (Zandi et al., 2021).
Applications in Material Science
Pyrazole derivatives have implications in material science, particularly in the synthesis of novel materials. Delgado et al. (2020) discussed the structural characterization of pyrazoline derivatives, emphasizing the importance of these compounds in understanding crystal packing and molecular interactions (Delgado et al., 2020).
properties
IUPAC Name |
3-iodo-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPCMQAOTNXTBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561833 | |
Record name | 3-Iodo-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5-methyl-1H-pyrazole | |
CAS RN |
93233-21-7 | |
Record name | 3-Iodo-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-5-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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